Homocarnosine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocarnosine (trifluoroacetate) is a dipeptide composed of gamma-aminobutyric acid (GABA) and histidine. It is primarily found in the brain and acts as an inhibitory neuromodulator. Homocarnosine exhibits anticonvulsant effects and possesses antioxidant and anti-inflammatory properties .
Preparation Methods
Homocarnosine is synthesized within neurons from gamma-aminobutyric acid. The synthetic route involves the condensation of gamma-aminobutyric acid with histidine under specific reaction conditions. Industrial production methods typically involve the use of protective groups to prevent unwanted side reactions and ensure high yield and purity .
Chemical Reactions Analysis
Homocarnosine undergoes various chemical reactions, including:
Oxidation: Homocarnosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert homocarnosine into its reduced forms.
Substitution: Homocarnosine can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Homocarnosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Homocarnosine is studied for its role in neurotransmission and neuromodulation.
Medicine: It has potential therapeutic applications due to its anticonvulsant, antioxidant, and anti-inflammatory properties. It is being researched for its potential to treat neurological disorders and prevent DNA damage.
Industry: Homocarnosine is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
Homocarnosine exerts its effects by acting as an inhibitory neuromodulator. It is synthesized from gamma-aminobutyric acid within neurons and modulates synaptic processes. Homocarnosine has antioxidant and anti-inflammatory actions, prevents DNA damage, and inhibits the formation of advanced glycation end-products. Its molecular targets include various receptors and enzymes involved in neurotransmission and oxidative stress pathways .
Comparison with Similar Compounds
Homocarnosine is similar to other dipeptides such as carnosine, acetylcarnosine, and carcinine. it is unique due to its composition of gamma-aminobutyric acid and histidine, which gives it distinct neuromodulatory and anticonvulsant properties. Similar compounds include:
Carnosine: Composed of beta-alanine and histidine, found in muscle and brain tissues.
Acetylcarnosine: An acetylated form of carnosine with enhanced stability.
Carcinine: Composed of histamine and beta-alanine, with antioxidant properties
Properties
Molecular Formula |
C12H17F3N4O5 |
---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O3.C2HF3O2/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H,6,7)/t8-;/m0./s1 |
InChI Key |
UESNJLCFYZRAFK-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.